molecular formula C9H8N2O2 B8391748 7-Hydroxy-6-methoxyquinazoline

7-Hydroxy-6-methoxyquinazoline

Cat. No. B8391748
M. Wt: 176.17 g/mol
InChI Key: VYUXQFTUJSPCEU-UHFFFAOYSA-N
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Patent
US05736534

Procedure details

4-(5-Chloro-2,3-dihydro-indol-1-yl)-6,7-dimethoxy-quinazoline (1.00 g, 2.93 mmol; from Example 3) was added to molten pyridinium hydrochloride (10.14 g, 88 mmol) at 170° C. The mixture was stirred at 170° C. for 0.5-1.0 hours (until <5% starting material remained by anal. RP-HPLC), and then poured into ice/water (110 mL). The precipitated orange solid was recovered by filtration, dried by azeotropic removal of H2O with CH3CN at 40° C. in vacuo, dissolved in 15% i-PrOH/CHCl3 (75 mL) and washed with saturated aqueous NaHCO3 (2×). The organic phase was dried over Na2SO4(s), filtered and concentrated in vacuo. The residue (~800 mg) was triturated with CHCl3 (60 mL) and filtered to recover the 6,7-diol (typically 200 mg, 94% purity; used without further purification)(M.P. 200° C. (dec); LC-MS: 314 (MH+); anal. RP18-HPLC RT: 4.07 min.). The filtrate was flash chromatographed on silica (40 to 80% acetone/CH2Cl2) to afford ~550 mg of the pure 6-methoxy-quinazolin-7-ol product (M.P. 175° C. (dec); LC-MS: 328 (MH+); anal. RP18-HPLC RT: 4.07 min.).
Name
4-(5-Chloro-2,3-dihydro-indol-1-yl)-6,7-dimethoxy-quinazoline
Quantity
1 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
10.14 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
110 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C2C(=CC=1)N([C:11]1[C:20]3[C:15](=[CH:16][C:17]([O:23]C)=[C:18]([O:21][CH3:22])[CH:19]=3)[N:14]=[CH:13][N:12]=1)CC2.Cl.[NH+]1C=CC=CC=1>>[CH3:22][O:21][C:18]1[CH:19]=[C:20]2[C:15](=[CH:16][C:17]=1[OH:23])[N:14]=[CH:13][N:12]=[CH:11]2 |f:1.2|

Inputs

Step One
Name
4-(5-Chloro-2,3-dihydro-indol-1-yl)-6,7-dimethoxy-quinazoline
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C2CCN(C2=CC1)C1=NC=NC2=CC(=C(C=C12)OC)OC
Name
pyridinium hydrochloride
Quantity
10.14 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Two
Name
ice water
Quantity
110 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 170° C. for 0.5-1.0 hours (until <5% starting material remained by anal. RP-HPLC)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated orange solid was recovered by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by azeotropic removal of H2O with CH3CN at 40° C. in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 15% i-PrOH/CHCl3 (75 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4(s)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (~800 mg) was triturated with CHCl3 (60 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to recover the 6,7-diol (typically 200 mg, 94% purity
CUSTOM
Type
CUSTOM
Details
used without further purification)(M.P. 200° C. (dec); LC-MS: 314 (MH+); anal. RP18-HPLC RT: 4.07 min.)
CUSTOM
Type
CUSTOM
Details
chromatographed on silica (40 to 80% acetone/CH2Cl2)

Outcomes

Product
Details
Reaction Time
0.75 (± 0.25) h
Name
Type
product
Smiles
COC=1C=C2C=NC=NC2=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 106.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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